![molecular formula C13H19NO8 B1198179 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 40915-50-2](/img/structure/B1198179.png)
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is structurally related to isoproterenol bitartrate and is known for its interactions with various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The initial step typically involves the formation of the benzenediol core, which is then subjected to various chemical reactions to introduce the hydroxy and amino groups. The final step involves the formation of the dihydroxybutanedioate salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its interactions with enzymes and receptors, particularly in the context of neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a bronchodilator and its impact on cardiovascular health.
Mécanisme D'action
The mechanism of action of 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular events that lead to physiological responses. The pathways involved include the activation of adenylate cyclase, leading to increased levels of cyclic AMP and subsequent activation of protein kinase A .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid is structurally similar to compounds like isoproterenol, epinephrine, and norepinephrine. These compounds share a common core structure but differ in their functional groups and biological activities .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Unlike its analogs, this compound has a distinct profile of receptor binding and activation, making it a valuable compound for both research and therapeutic applications .
Propriétés
Numéro CAS |
40915-50-2 |
|---|---|
Formule moléculaire |
C13H19NO8 |
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6-4-7(9(12)5-10)2-3-8(6)11;5-1(3(7)8)2(6)4(9)10/h2-4,9,11-12H,5,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
Clé InChI |
CRGJBQNAGIDXLG-NDAAPVSOSA-N |
SMILES |
CC1=C(C=CC(=C1)C(CN)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérique |
CC1=C(C=CC(=C1)[C@H](CN)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC1=C(C=CC(=C1)C(CN)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Key on ui other cas no. |
40915-50-2 |
Synonymes |
isolevin isoproterenol bitartrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


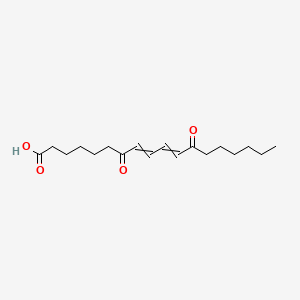
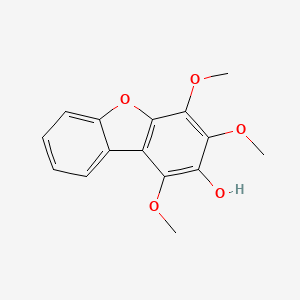
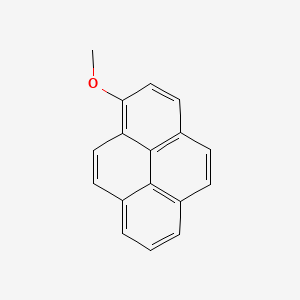
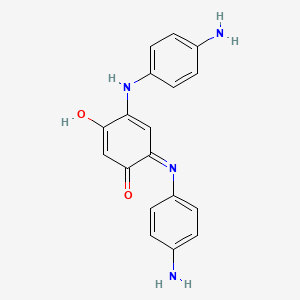

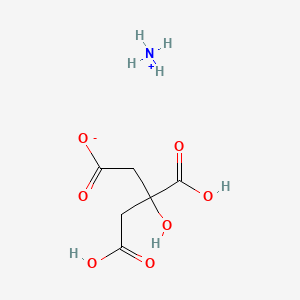

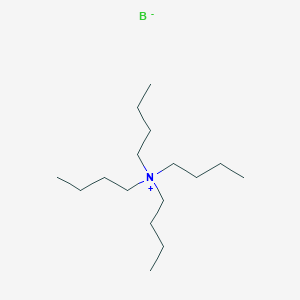
![[4-(Cyclohexylcarbamoyl)-2-(4-methoxyphenyl)-6-oxo-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1198106.png)
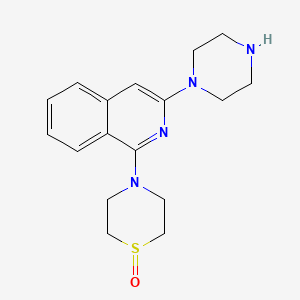
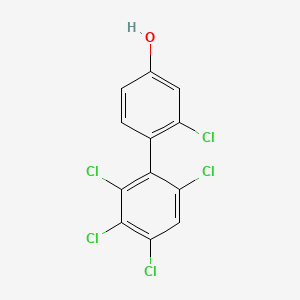
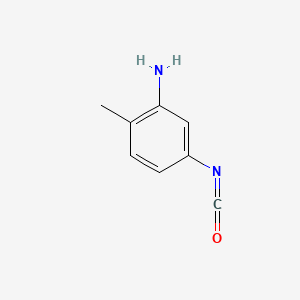
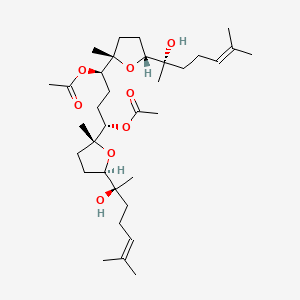
![1-(4-Cyclohexylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B1198118.png)
